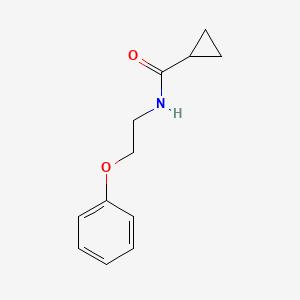
N-(2-phenoxyethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.257 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not specified in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Selective Hydrogenation Catalysts
The use of catalysts containing cyclopropane rings, such as those derived from N-(2-phenoxyethyl)cyclopropanecarboxamide, has been explored for selective hydrogenation processes. For instance, a catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity for converting phenol to cyclohexanone, a crucial intermediate in polyamide production, under mild conditions (Wang, Yao, Li, Su, & Antonietti, 2011).
Anesthetic Gas Targets
Research on anesthetic gases such as nitrous oxide, xenon, and cyclopropane has identified two-pore-domain K+ channels as a novel target. These findings suggest a different mechanism of action for these anesthetics compared to traditional ones, providing insights into anesthesia and potential therapeutic applications (Gruss, Bushell, Bright, Lieb, Mathie, & Franks, 2004).
NMDA Receptor Channel Blockers
Certain analogues of this compound have been developed as potent NMDA receptor antagonists, offering a new class of drugs for neurological conditions. These compounds demonstrate significant binding affinity and efficacy in blocking NMDA receptor channels, a promising approach for treating diseases associated with this receptor (Shuto, Ono, Imoto, Yoshii, & Matsuda, 1998).
Cyclopropylation Reactions
The development of new methods for introducing cyclopropane rings into molecules is crucial for medicinal chemistry. A scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate has been developed, enabling O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles. This method facilitates the synthesis of cyclopropyl aryl ethers and amine derivatives, important building blocks in drug discovery (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).
Antidepressant Activity
Compounds containing the cyclopropane ring, such as certain 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, have been synthesized and evaluated for their antidepressant properties. Some derivatives exhibited higher activity than traditional antidepressants, highlighting the cyclopropane ring's potential in developing new therapeutic agents (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-7-10)13-8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCVKMWNFRFOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
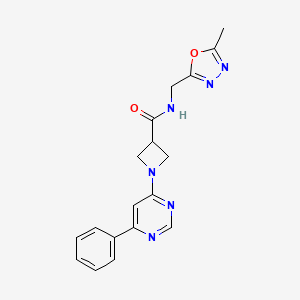
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2375693.png)

![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)

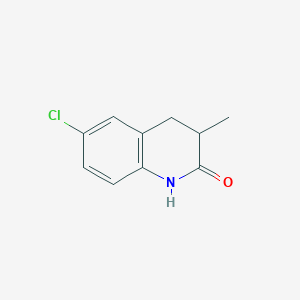
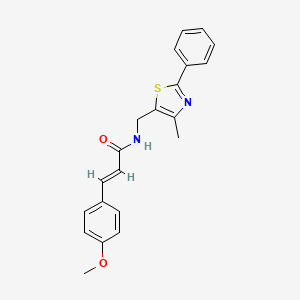

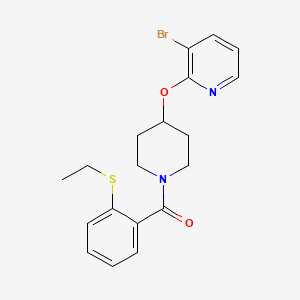
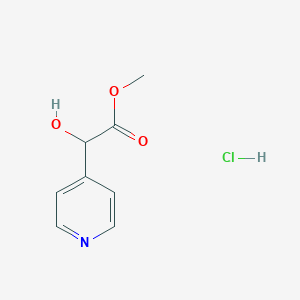
![(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375709.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)
![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)
